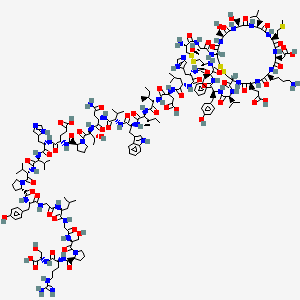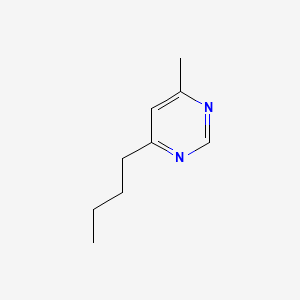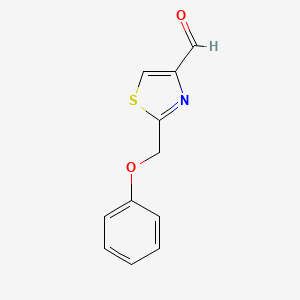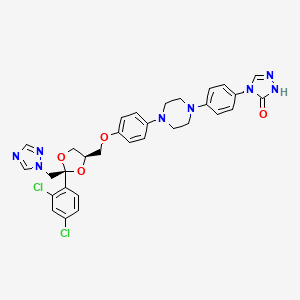
Nicotinic Acid-13C1 (~1per cent unlabeled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic Acid-13C1, also known as 3-Pyridinecarboxylic Acid-13C1 or 3-Carboxylpyridine-13C1, is a biochemical used for proteomics research . It has a molecular formula of C513CH5NO2 and a molecular weight of 124.1 . It is also known as niacin or vitamin B3, an essential nutrient that must be obtained from a dietary source for normal body function .
Molecular Structure Analysis
The molecular structure of Nicotinic Acid-13C1 is C513CH5NO2 . It is a solid substance with a molecular weight of 124.1 .Chemical Reactions Analysis
Nicotinic Acid-13C1 has been used in the development of high-performance aqueous zinc ion batteries. It has been found to replace the water coordinated with Zn2+ to regulate the solvation structure and adsorb on the zinc metal surface to reduce interface impedance . This suppresses side reactions, including hydrogen evolution reactions (HER), corrosion, and passivation, to achieve uniform Zn deposition and better deposition kinetic performance .Physical And Chemical Properties Analysis
Nicotinic Acid-13C1 is a solid substance that should be stored at 4° C. It has a melting point of >167° C (dec.) and a density of 1.473 g/cm3 at 25° C .Safety And Hazards
Orientations Futures
Nicotinic Acid-13C1 has potential applications in future energy storage devices due to its role in the development of high-performance aqueous zinc ion batteries . It also has potential therapeutic applications due to its ability to regulate important brain activity by controlling the release of acetylcholine from subcortical neuron groups .
Propriétés
Numéro CAS |
57987-14-1 |
|---|---|
Nom du produit |
Nicotinic Acid-13C1 (~1per cent unlabeled) |
Formule moléculaire |
C6H5NO2 |
Poids moléculaire |
124.103 |
Nom IUPAC |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
Clé InChI |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O |
Synonymes |
3-Pyridinecarboxylic Acid-13C1; 3-Carboxylpyridine-13C1; 3-Carboxypyridine-13C1 Akotin-13C1; Apelagrin-13C1; Niacin-13C1; Niacor-13C1; Niaspan-13C1; Nicacid-13C1; Pelonin-13C1; Vitamin B3-13C1; Vitamin B5-13C1; Wampocap-13C1; β-Pyridinecarboxylic Aci |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



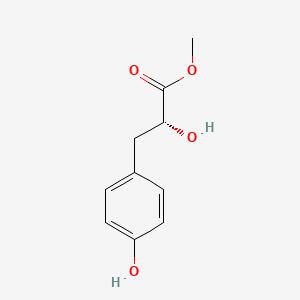
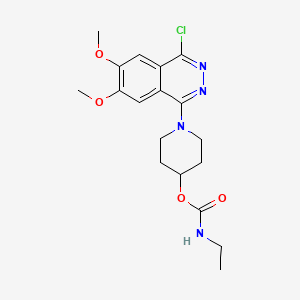
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
